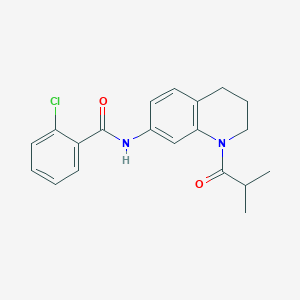

2-chloro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-chloro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide” is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications1. This compound is known for its ability to interact with specific receptors in the body, which makes it a promising candidate for the development of new drugs1.

Synthesis Analysis

The compound is structurally analogous to fluorine-containing alkynes used in the synthesis of fluoroalkylated isoquinolinones1. This highlights its relevance in the development of novel organic molecules with potential pharmacological applications1.

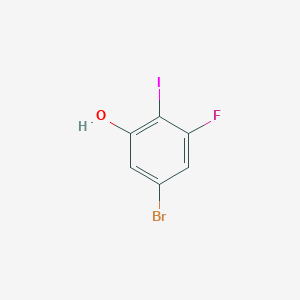

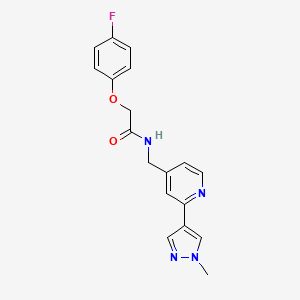

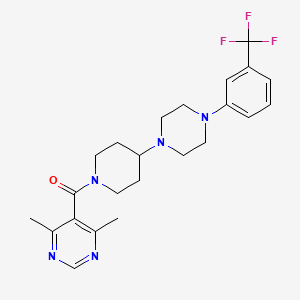

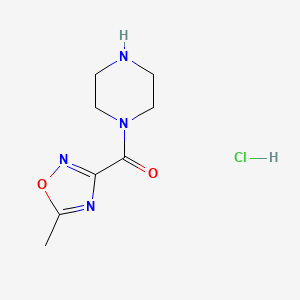

Molecular Structure Analysis

The molecular formula of the compound is C19H21ClN2O3S2. The InChI key is QDTGTTFAKVZNBU-UHFFFAOYSA-N1.

Chemical Reactions Analysis

The compound and related fluorophores have been attached to oligodeoxyribonucleotides, showing higher Tm values and appreciable fluorescence, even at low concentrations1. These findings support the use of such compounds in biophysical studies and as fluorescent labels1.

Physical And Chemical Properties Analysis

The molecular weight of the compound is 392.92. More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Synthetic Methodologies and Chemical Reactions Research involving compounds with structural similarities to 2-chloro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide focuses on synthetic methodologies for creating complex molecules. For example, studies have detailed efficient synthesis techniques for benzo[b][1,8]naphthyridine derivatives starting from chloroquinoline precursors, highlighting the versatility of chloroquinolines in chemical synthesis (Nithyadevi & Rajendran, 2006). Additionally, the development of new manufacturing routes for anticonvulsant compounds starting with dichlorination of isoquinoline shows the potential for creating medically relevant molecules (Walker et al., 2010).

Biophysical Studies and Drug Development The synthesis and study of new compounds with potential biological activity are crucial for drug development. For instance, research on the synthesis and evaluation of antibacterial and anticancer properties of new 2-chloro-3-hetarylquinolines offers insights into the therapeutic potential of chloroquinolines (Bondock & Gieman, 2015). Moreover, the development of fluorescently labeled oligodeoxyribonucleotides for biophysical studies showcases the use of chloroquinoline derivatives in enhancing the understanding of biological molecules (Singh et al., 2007).

Chemical Properties and Mechanistic Insights Research on the reactivity and mechanistic insights of similar compounds, like the cobalt-catalyzed direct carbonylation of aminoquinoline benzamides, reveals the chemical versatility and potential applications of these compounds in synthesizing complex molecules (Grigorjeva & Daugulis, 2014). These studies not only provide a foundation for understanding the reactivity of such compounds but also open up new pathways for chemical synthesis and modification.

Safety And Hazards

Future Directions

The compound’s potential therapeutic applications and its ability to interact with specific receptors in the body make it a promising candidate for the development of new drugs1. Its structural similarity to fluorine-containing alkynes used in the synthesis of fluoroalkylated isoquinolinones highlights its relevance in the development of novel organic molecules with potential pharmacological applications1.

Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to the original sources or consult with a professional in the field.

properties

IUPAC Name |

2-chloro-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClN2O2/c1-13(2)20(25)23-11-5-6-14-9-10-15(12-18(14)23)22-19(24)16-7-3-4-8-17(16)21/h3-4,7-10,12-13H,5-6,11H2,1-2H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVUBECQEPVUGTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-ethyl-6-((4-methylpiperidin-1-yl)sulfonyl)benzo[cd]indol-2(1H)-one](/img/structure/B2432754.png)

![Methyl 1-[4-(prop-2-enoylamino)phenyl]cyclopentane-1-carboxylate](/img/structure/B2432759.png)

![6-(4-fluorobenzyl)-4-(m-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2432767.png)

![2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-cyclopentylacetamide](/img/structure/B2432770.png)

![(E)-4-(Dimethylamino)-N-[1-(1-phenylimidazol-2-yl)ethyl]but-2-enamide](/img/structure/B2432774.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2432775.png)